Cyclopent-2-EN-1-YL hexanoate
Description
Cyclopent-2-EN-1-YL hexanoate is an ester compound featuring a cyclopentenyl ring esterified with a hexanoic acid moiety. The cyclopentenyl group confers reactivity due to ring strain and conjugated double bonds, while the hexanoate chain influences lipophilicity and thermal stability.
Properties
CAS No. |
62088-40-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl hexanoate |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3 |
InChI Key |
WARIKYKMFKLMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopent-2-en-1-yl hexanoate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-en-1-ol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of cyclopent-2-en-1-one as a starting material. This compound can be reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-2-en-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopent-2-en-1-yl alcohol.
Scientific Research Applications
Cyclopent-2-en-1-yl hexanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cyclopent-2-en-1-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopent-2-en-1-ol and hexanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ester Group | Key Substituents |
|---|---|---|---|---|---|
| Cyclopent-2-EN-1-YL hexanoate | Not provided | Likely C₁₁H₁₆O₂ | Estimated ~196.2 | Hexanoate (C₆) | Cyclopent-2-enyl |
| (2-hexylcyclopent-2-en-1-yl) acetate | 56277-00-0 | C₁₃H₂₂O₂ | 210.31 | Acetate (C₂) | Hexyl on cyclopentenyl ring |
| 2-(2-methylpyrrolidin-1-yl)ethyl 2-(cyclopent-2-en-1-yl)hexanoate | 6291-45-8 | C₁₈H₃₁NO₂·HCl | 293.44 | Hexanoate (C₆) | Pyrrolidine ethyl, hydrochloride |
| Allyl Hexanoate | Not provided | C₉H₁₄O₂ | 158.20 | Hexanoate (C₆) | Allyl (prop-2-enyl) |
Key Observations :
- Ester Chain Length: this compound and Allyl Hexanoate share a hexanoate group, which enhances hydrophobicity compared to the acetate derivative (CAS 56277-00-0) .
- Substituent Effects: The compound with CAS 6291-45-8 includes a pyrrolidine ethyl group and hydrochloride salt, significantly altering polarity and solubility compared to non-salt esters .
- Ring vs.
Physical and Chemical Properties
- Boiling Points: Allyl Hexanoate: Applications in industrial polymers suggest stability at elevated temperatures, though exact boiling points are unspecified . 2-(2-methylpyrrolidin-1-yl)ethyl derivative (CAS 6291-45-8): Boiling point 384.7°C, likely due to high molecular weight and salt formation . Acetate analog (CAS 56277-00-0): Lower molecular weight (210.31) implies a lower boiling point than hexanoate esters .
- Solubility: Hydrochloride salts (e.g., CAS 6291-45-8) are more water-soluble than neutral esters. Hexanoate esters (e.g., Allyl Hexanoate) are less polar than acetates, reducing aqueous solubility .
- Reactivity: Cyclopentenyl esters may undergo ring-opening or Diels-Alder reactions, whereas allyl esters (e.g., Allyl Hexanoate) polymerize readily .
Biological Activity
Cyclopent-2-en-1-yl hexanoate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentene ring, which is known for its reactivity and ability to participate in various chemical reactions. The hexanoate moiety contributes to the compound's lipophilicity, enhancing its solubility in biological environments. This combination of structural characteristics may influence its interactions with biological targets, leading to diverse pharmacological effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, the compound demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The exact mechanism of action is still under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic processes.
2. Potential Applications in Agrochemicals
Due to its biological activity against pests and pathogens, this compound holds promise for applications in agrochemicals. Its effectiveness as a biopesticide could provide an environmentally friendly alternative to synthetic pesticides, reducing the ecological impact of agricultural practices.
3. Pharmacological Effects
This compound may also have potential therapeutic applications in human health. Preliminary studies suggest that it could possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies. The specific pathways through which it exerts these effects are yet to be fully elucidated.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Biopesticide Application
Field trials conducted on tomato plants revealed that application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The compound was applied at concentrations ranging from 100 to 500 ppm, with optimal results observed at 300 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
